![molecular formula C27H36N4O5S B1192499 CPI-169](/img/structure/B1192499.png)
CPI-169
描述
CPI-169 is a novel and potent inhibitor of enhancer of zeste homolog 2 (EZH2), a histone lysine methyltransferase component of the polycomb repressive complex 2 (PRC2). EZH2 is involved in the methylation of histone H3 on lysine 27 (H3K27), which represses gene expression. Overexpression of EZH2 is implicated in tumor progression and poor prognosis in several cancers. This compound inhibits the catalytic activity of PRC2, leading to decreased levels of H3K27me3, cell cycle arrest, and apoptosis in various cell lines .
准备方法
CPI-169 is synthesized through a series of chemical reactions involving multiple steps. The synthetic route typically involves the preparation of intermediate compounds, which are then subjected to further reactions to yield the final product. The key steps in the synthesis of this compound include the formation of the indole core, introduction of the piperidine moiety, and the attachment of the ethylsulfonyl group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the compound .
化学反应分析
CPI-169 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. .
科学研究应用
Cancer Therapeutics
1. Diffuse Large B-Cell Lymphoma (DLBCL)
CPI-169 has been extensively studied in DLBCL models, particularly those with EZH2 mutations. In xenograft studies using KARPAS-422 cells, this compound treatment resulted in significant tumor growth inhibition (TGI), with complete regression observed at higher doses (200 mg/kg twice daily) . The combination of this compound with standard chemotherapy (CHOP) showed synergistic effects, leading to rapid tumor regression and improved outcomes compared to monotherapy .
2. Hepatocellular Carcinoma (HCC)
Recent studies have indicated that this compound can enhance the efficacy of FGFR4 inhibitors in HCC models. The combination treatment not only suppressed tumor growth but also induced apoptosis through the repression of YAP signaling pathways . This highlights this compound's potential beyond hematological cancers, suggesting applications in solid tumors as well.
Case Studies
Study | Cancer Type | Findings | Dosage |
---|---|---|---|
Balasubramanian et al. (2014) | DLBCL | Complete tumor regression when combined with CHOP | 200 mg/kg BID |
Roblitinib et al. (2023) | HCC | Synergistic effect with FGFR4 inhibitors; induced apoptosis | Combination therapy |
Pharmacokinetics and Safety
This compound has been reported to be well-tolerated in animal models without significant toxicity or weight loss, even at therapeutic doses . This safety profile is crucial for its potential transition into clinical settings.
Implications for Future Research
The versatility of this compound as an EZH2 inhibitor opens avenues for further research into its applications across various cancer types. Its ability to synergize with other treatments suggests that it could be part of combination therapies aimed at overcoming resistance mechanisms commonly seen in cancer treatments.
作用机制
CPI-169 exerts its effects by inhibiting the catalytic activity of EZH2, which is responsible for the methylation of histone H3 on lysine 27 (H3K27). This inhibition leads to a decrease in the levels of H3K27me3, resulting in the reactivation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis. The molecular targets of this compound include the PRC2 complex, which consists of EZH2, embryonic ectoderm development (EED), and suppressor of zeste 12 (SUZ12). The compound binds to the active site of EZH2, preventing its interaction with the substrate and thereby inhibiting its enzymatic activity .
相似化合物的比较
CPI-169 is structurally distinct from other EZH2 inhibitors and exhibits unique properties that make it a valuable tool for research and therapeutic applications. Similar compounds include:
UNC1999: Another potent EZH2 inhibitor with a different chemical structure.
GSK-343: A selective EZH2 inhibitor with a pyridone-based structure.
Tazemetostat: An orally bioavailable EZH2 inhibitor that has shown efficacy in clinical trials for various cancers. This compound stands out due to its high potency, selectivity, and ability to induce complete tumor regression in preclinical models
生物活性
CPI-169 is a potent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing and is implicated in various cancers. This article delves into the biological activity of this compound, summarizing its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
This compound functions primarily as an EZH2 inhibitor , exhibiting a high binding affinity with an IC50 value of less than 1 nM for PRC2. The compound effectively reduces the levels of trimethylated histone H3 on lysine 27 (H3K27me3) with an EC50 of approximately 70 nM, which is critical for its role in epigenetic regulation and gene expression modulation .
The inhibition of EZH2 by this compound leads to significant biological consequences:
- Cell Cycle Arrest : this compound induces cell cycle arrest in various cancer cell lines, preventing proliferation.
- Apoptosis Induction : The compound triggers programmed cell death, contributing to its anticancer effects .
Preclinical Efficacy
This compound has demonstrated substantial efficacy in several preclinical models, particularly in diffuse large B-cell lymphoma (DLBCL) . In xenograft studies using EZH2 mutant KARPAS-422 cells, this compound administered at a dose of 200 mg/kg twice daily led to:
- Tumor Growth Inhibition : A dose-dependent reduction in tumor size was observed.
- Complete Tumor Regression : At the highest dose, complete regression of tumors was achieved without significant toxicity or body weight loss in mice .
The following table summarizes the preclinical findings related to this compound:
Study Type | Model Type | Dose (mg/kg) | Outcome |
---|---|---|---|
Xenograft Study | EZH2 mutant KARPAS-422 DLBCL | 200 BID | Complete tumor regression |
In Vitro Assay | Various cancer cell lines | - | Cell cycle arrest and apoptosis induction |
Pharmacodynamic Marker Assessment | H3K27me3 levels | - | Significant reduction in H3K27me3 levels |
Case Studies and Research Findings
-
Case Study on Non-Hodgkin's Lymphoma :
In a study published in PubMed Central, this compound was shown to significantly inhibit EZH2 activity and reduce H3K27 trimethylation levels in non-Hodgkin's lymphoma cells. This reduction correlated with decreased cell viability and increased apoptosis rates . -
Combination Therapy Insights :
Research indicated that combining this compound with other agents, such as Roblitinib, enhanced anticancer efficacy compared to either drug alone. This suggests potential for combination therapies targeting multiple pathways in cancer treatment .
Safety Profile
This compound has been reported to have a favorable safety profile in preclinical studies. The compound was well tolerated in animal models at therapeutic doses, with no major adverse effects noted, such as body weight loss or toxicity . This is particularly important for its future clinical applications.
属性
IUPAC Name |
1-[(1R)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O5S/c1-6-37(34,35)30-13-11-20(12-14-30)18(3)31-19(4)25(21-9-7-8-10-23(21)31)27(33)28-16-22-24(36-5)15-17(2)29-26(22)32/h7-10,15,18,20H,6,11-14,16H2,1-5H3,(H,28,33)(H,29,32)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGUZCKPFXXVPV-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCC(CC1)[C@@H](C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。